Dutasteride Related Impurity 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

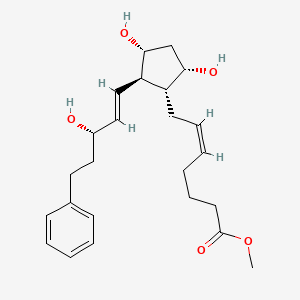

Dutasteride is a synthetic 4-azasteroid . It is a selective inhibitor of both the type 1 and type 2 isoforms of steroid 5alpha-reductase, an intracellular enzyme that converts testosterone to 5alpha-dihydrotestosterone . Dutasteride is a white to pale yellow powder .

Synthesis Analysis

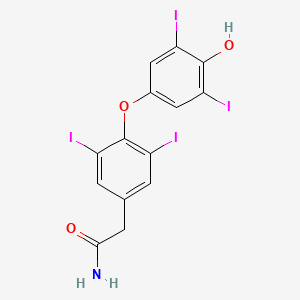

The synthesis of Dutasteride involves multiple steps of reactions starting from the material, pregnenolone acid . During the process development of dutasteride in the laboratory, some impurity peaks were observed in HPLC ranging from 0.05 to 0.1% .Molecular Structure Analysis

The molecular structure of Dutasteride is (5a,17b)-3-Oxo-4-azaandrost-1-ene-17-carboxylic acid .Chemical Reactions Analysis

During the process development of dutasteride in the laboratory, some impurity peaks were observed in HPLC ranging from 0.05 to 0.1%. The same samples were analyzed by LCMS method and identified peak at m/z 508 (desmethyl dutasteride), 530 (dihydro dutasteride) and 528 (isomer of dutasteride) .Physical And Chemical Properties Analysis

Dutasteride is a white to pale yellow powder with a melting point of 242 to 250°C. It is soluble in ethanol (44 mg/mL), methanol (64 mg/mL) and Polyethylene glycol 400 (3 mg/mL), but it is insoluble in water .Applications De Recherche Scientifique

Pharmaceutical Development

“Dutasteride Related Impurity 1” is an important compound in the pharmaceutical industry. It’s used in the process development of Dutasteride, a drug developed by Glaxo-Smith-Kline Company and approved by the Food and Drug Administration (FDA) for marketing in the USA . The impurity peaks in HPLC range from 0.05 to 0.1% .

Chemical Synthesis

The synthesis of “Dutasteride Related Impurity 1” is a significant part of chemical research. It’s synthesized and characterized using different isolation techniques, including preparative high-performance liquid chromatography (HPLC), mass spectra, and NMR spectroscopy .

Chromatographic Separation

“Dutasteride Related Impurity 1” plays a crucial role in chromatographic separation. A Zodiac 250mm x 20mm x 10µ silica column was employed for the separation of isomeric impurities of Dutasteride .

Clinical Treatment of Benign Prostatic Hyperplasia (BPH)

Dutasteride, which contains “Dutasteride Related Impurity 1”, is widely used in the clinical treatment of benign prostatic hyperplasia (BPH). It effectively decreases prostatic volume, reduces the possibility of urinary retention, and hence prevents the risk related to the operation and bio-process effect of BPH .

Stability Indicating Method

“Dutasteride Related Impurity 1” is used in the development of a gradient, reversed-phase liquid chromatographic (RP-UPLC) method for the determination of Dutasteride in pharmaceutical bulk drugs for assay and its related impurities .

Impurity Profile Study

“Dutasteride Related Impurity 1” is also used in the impurity profile study of Dutasteride .

Mécanisme D'action

Target of Action

Dutasteride Related Impurity 1, similar to Dutasteride, is likely to target the 5-alpha reductase enzymes . These enzymes are responsible for the conversion of testosterone into dihydrotestosterone (DHT), a potent androgen that plays a crucial role in the development and enlargement of the prostate gland .

Mode of Action

As a competitive inhibitor of both type 1 and type 2 of 5-alpha reductase isoenzymes , Dutasteride Related Impurity 1 is expected to block the conversion of testosterone into DHT . This inhibition is likely to be potent, selective, and irreversible .

Biochemical Pathways

The primary biochemical pathway affected by Dutasteride Related Impurity 1 is the androgen signaling pathway . By inhibiting the 5-alpha reductase enzymes, it prevents the conversion of testosterone to DHT, thereby reducing the levels of DHT. This reduction in DHT levels can lead to a decrease in the growth and enlargement of the prostate gland .

Pharmacokinetics

Dutasteride is known to be orally active

Result of Action

The inhibition of 5-alpha reductase enzymes by Dutasteride Related Impurity 1 leads to a decrease in DHT levels . This reduction can result in the shrinkage of an enlarged prostate and improvement of symptoms in conditions like benign prostatic hyperplasia . .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dutasteride Related Impurity 1 involves the conversion of Dutasteride to the impurity through a series of chemical reactions.", "Starting Materials": [ "Dutasteride", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Dutasteride is dissolved in a mixture of methanol and water.", "Sodium hydroxide is added to the solution to adjust the pH to 10-11.", "Hydrogen peroxide is added to the solution and the mixture is stirred for 2-3 hours at room temperature.", "Acetic acid is added to the solution to adjust the pH to 5-6.", "The solution is extracted with ethyl acetate.", "The organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure to obtain Dutasteride Related Impurity 1." ] } | |

Numéro CAS |

104214-61-1 |

Formule moléculaire |

C19H28N2O2 |

Poids moléculaire |

316.44 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxamide; [4aR-(4aα,4bβ,6aα,7α,9aβ,9bα,11aβ)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-Tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)

![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)